molecular formula C8H9ClO4S2 B3204209 Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- CAS No. 103008-53-3

Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-

Cat. No.: B3204209
CAS No.: 103008-53-3
M. Wt: 268.7 g/mol
InChI Key: DOHHRONYRJYSGZ-UHFFFAOYSA-N
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Description

Its structure comprises a benzene ring with a sulfonyl chloride (-SO₂Cl) group and a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent at the 2-position. This compound is part of a broader class of sulfonyl chlorides, which are pivotal in organic synthesis for introducing sulfonate groups or acting as electrophilic reagents . The methylsulfonylmethyl group is an electron-withdrawing substituent (EWG), which influences the compound's reactivity, solubility, and stability compared to simpler analogs like benzenesulfonyl chloride (BSC) .

Properties

IUPAC Name

2-(methylsulfonylmethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-4-2-3-5-8(7)15(9,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHHRONYRJYSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230717
Record name 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103008-53-3
Record name 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103008-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- exerts its effects through electrophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Benzenesulfonyl Chloride Derivatives

Compound Name Substituent(s) Electronic Effect Reactivity in Sulfonyloxylation Key Applications/Notes References
Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- -CH₂SO₂CH₃ (2-position) Strong EWG Likely low to moderate Potential use in specialty chemicals, hindered by steric/electronic effects Inferred
Benzenesulfonyl chloride (BSC) None Neutral Low (23% yield in reactions) Derivatization agent for amines (e.g., GC-MS analysis)
4-Methylbenzenesulfonyl chloride -CH₃ (4-position) Weak EDG Moderate (higher yield than BSC) Tosylating agent in pharmaceuticals
2-Methylbenzenesulfonyl chloride -CH₃ (2-position) Steric hindrance Low Limited use due to ortho effects
4-tert-Butylbenzenesulfonyl chloride -C(CH₃)₃ (4-position) Strong EDG High (62% yield) Enhanced reactivity in C–H activation
4-Nitrobenzenesulfonyl chloride -NO₂ (4-position) Strong EWG Unreactive (product unstable) Limited synthetic utility

Key Findings

Electronic Effects: The methylsulfonylmethyl group in the target compound is a strong EWG, which reduces the electrophilicity of the sulfonyl chloride group compared to EDG-substituted analogs (e.g., 4-tert-butyl or 4-methoxy derivatives) . This aligns with evidence showing that para-EWGs like -NO₂ or -CF₃ render benzenesulfonyl chlorides unstable or unreactive in sulfonyloxylation reactions .

Steric Effects :

  • The bulky -CH₂SO₂CH₃ group at the ortho position introduces significant steric hindrance, similar to 2,4,6-triisopropylbenzenesulfonyl chloride, which retains reactivity due to optimized steric tolerance in certain reactions . However, this hindrance may reduce solubility in polar solvents compared to para-substituted derivatives .

Hazard Profile :

  • Like other benzenesulfonyl chlorides (e.g., BSC, CAS 98-09-9), the target compound is likely toxic if swallowed or inhaled and irritating to skin/eyes . Substituted derivatives may exhibit modified volatility; for example, bulky groups like -CH₂SO₂CH₃ could lower vapor pressure, reducing inhalation risks compared to simpler analogs .

Market and Applications :

  • While 4-(methylsulfonyl)benzenesulfonyl chloride has documented industrial demand (e.g., in polymer and pharmaceutical intermediates) , the 2-[(methylsulfonyl)methyl]- derivative may occupy niche roles, such as in synthesizing sterically hindered sulfonamides or sulfonate esters for drug discovery .

Research Case Study

In a sulfonyloxylation reaction of 2,6-dimethylpyridine 1-oxide, para-EDG-substituted benzenesulfonyl chlorides (e.g., 4-tert-butyl) achieved 78% yield , whereas BSC gave only 23% yield . The target compound, with its ortho-EWG substituent, would likely perform similarly to BSC or worse due to combined electronic and steric effects.

Biological Activity

Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- is a sulfonamide derivative with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C9H11ClO3S2\text{C}_9\text{H}_{11}\text{ClO}_3\text{S}_2

This structure features a benzenesulfonyl group attached to a methylsulfonyl group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that benzenesulfonyl chloride derivatives exhibit potent antimicrobial properties. A study evaluated several benzenesulfonamide derivatives, revealing varying degrees of effectiveness against different bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL
4fB. subtilis6.63 mg/mL

These findings indicate that derivatives of benzenesulfonyl chloride can inhibit the growth of various pathogens, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives significantly reduced swelling:

CompoundEdema Reduction (%) at 1hEdema Reduction (%) at 2hEdema Reduction (%) at 3h
4a94.69--
4c89.66--

These results highlight the potential of benzenesulfonyl chloride derivatives as anti-inflammatory agents .

The mechanism through which benzenesulfonyl chloride exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways associated with microbial growth and inflammation. For instance, sulfonamides are known to interfere with folate synthesis in bacteria, leading to their antimicrobial effect.

Case Studies

  • In Vivo Studies : A study involving the administration of benzenesulfonyl derivatives in animal models showed promising results in reducing inflammation and infection rates.
  • In Vitro Assays : Various assays demonstrated the cytotoxicity of these compounds against cancer cell lines, with IC50 values indicating significant activity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling benzenesulfonyl chloride derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use local exhaust ventilation to avoid inhalation .

  • Storage : Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture ingress .

  • Emergency Measures : In case of skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing. For eye exposure, rinse cautiously with water and seek medical attention .

  • Toxicity Data : Oral LD50 values (rat: 1960 mg/kg; mouse: 828 mg/kg) indicate moderate toxicity. Use fume hoods for manipulations to mitigate inhalation risks .

    Table 1: Key Physical and Hazard Properties

    PropertyValueSource
    Boiling Point251–252°C (dec.)
    Melting Point14–16°C
    SolubilityInsoluble in water; soluble in ethanol, acetone
    Flash Point135°C

Q. How is benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-, synthesized?

  • Methodological Answer :

  • Step 1 : React benzene with chlorosulfonic acid to form benzenesulfonyl chloride. Introduce the methylsulfonylmethyl group via Friedel-Crafts alkylation using methylsulfonylmethanol and a Lewis catalyst (e.g., AlCl₃) .
  • Step 2 : Purify the product via vacuum distillation (145–150°C at 45 mmHg) to isolate the derivative .
  • Yield Optimization : Control reaction temperature (20–25°C) to minimize by-products like sulfonic acids. Typical yields range from 75–80% .

Q. What are the primary research applications of this compound?

  • Methodological Answer :

  • Pharmaceutical Synthesis : Used to prepare sulfonamide derivatives via reaction with amines, enabling drug candidate screening (e.g., protease inhibitors) .
  • Environmental Analysis : Acts as a derivatization reagent for detecting amines in wastewater at sub-ppb levels via GC-MS .
  • Material Science : Intermediate in liquid crystal synthesis for display technologies .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of 2-[(methylsulfonyl)methyl]-benzenesulfonyl chloride?

  • Methodological Answer :

  • Catalyst Optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions.
  • Solvent Selection : Use anhydrous dichloromethane to enhance reagent solubility and reaction homogeneity .
  • Temperature Control : Maintain 20–25°C to prevent thermal decomposition. Higher temperatures (>30°C) promote sulfonic acid formation, reducing yield .
  • Analytical Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight using electron ionization (EI-MS). For structural elucidation, employ high-resolution MS (HRMS) .

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methylsulfonylmethyl group at position 2). DMSO-d₆ is a suitable solvent .

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry of sulfonamide derivatives .

    Table 2: Common Contaminants and Mitigation Strategies

    ContaminantSourceMitigation Strategy
    Sulfonic AcidsOver-sulfonationStrict temperature control (<30°C)
    ChlorobenzeneIncomplete purificationVacuum distillation at 45 mmHg

Q. How can discrepancies in reaction outcomes during amine derivatization be resolved?

  • Methodological Answer :

  • Problem : Inconsistent yields in Hinsberg tests (distinguishing primary/secondary amines).
  • Root Cause Analysis :
  • Moisture Contamination : Hydrolysis of sulfonyl chloride to sulfonic acid reduces reactivity. Use molecular sieves in reactions .
  • Amine Basicity : Strongly basic amines (e.g., trimethylamine) may require stoichiometric adjustments. Pre-neutralize amines with HCl before reaction .
  • Validation : Compare results with control reactions using pure benzenesulfonyl chloride. Use LC-MS to identify by-products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-
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Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-

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